molecular formula C18H22N6O4 B2659223 7-(3-(allyloxy)-2-hydroxypropyl)-3-methyl-8-((pyridin-3-ylmethyl)amino)-1H-purine-2,6(3H,7H)-dione CAS No. 887868-06-6

7-(3-(allyloxy)-2-hydroxypropyl)-3-methyl-8-((pyridin-3-ylmethyl)amino)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2659223
CAS No.: 887868-06-6
M. Wt: 386.412
InChI Key: RLCIKHHFWJLHAO-UHFFFAOYSA-N
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Description

7-(3-(allyloxy)-2-hydroxypropyl)-3-methyl-8-((pyridin-3-ylmethyl)amino)-1H-purine-2,6(3H,7H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a purine core, which is a fundamental structure in many biologically active molecules, including nucleotides and certain pharmaceuticals. The presence of multiple functional groups, such as the allyloxy, hydroxypropyl, and pyridinylmethylamino groups, suggests that this compound could participate in diverse chemical reactions and exhibit unique biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-(allyloxy)-2-hydroxypropyl)-3-methyl-8-((pyridin-3-ylmethyl)amino)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic synthesis techniques. A common synthetic route might include:

    Formation of the Purine Core: Starting from commercially available purine derivatives, the core structure can be modified through alkylation or acylation reactions.

    Introduction of the Allyloxy Group: This step might involve the reaction of an appropriate allyl halide with a hydroxypropyl-substituted purine derivative under basic conditions.

    Attachment of the Pyridinylmethylamino Group: This can be achieved through nucleophilic substitution reactions, where a pyridinylmethylamine reacts with a suitable leaving group on the purine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxypropyl group can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The allyloxy group can be reduced to form saturated alcohols.

    Substitution: The pyridinylmethylamino group can participate in various substitution reactions, potentially forming new derivatives with different biological activities.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reactions: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes from the hydroxypropyl group.

    Reduction: Formation of saturated alcohols from the allyloxy group.

    Substitution: Formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound could be investigated for its potential as a biochemical probe. Its purine core is structurally similar to nucleotides, suggesting it might interact with enzymes or receptors involved in nucleotide metabolism.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. The presence of the pyridinylmethylamino group suggests it might act on specific molecular targets, such as enzymes or receptors, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-(3-(allyloxy)-2-hydroxypropyl)-3-methyl-8-((pyridin-3-ylmethyl)amino)-1H-purine-2,6(3H,7H)-dione would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound might inhibit enzymes involved in nucleotide metabolism, affecting cellular processes.

    Receptor Binding: It could bind to specific receptors, modulating signal transduction pathways.

    DNA/RNA Interaction: Given its structural similarity to nucleotides, it might interact with DNA or RNA, affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    Caffeine (1,3,7-trimethylxanthine): A well-known purine derivative with stimulant effects.

    Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases.

    Adenosine: A nucleoside involved in energy transfer and signal transduction.

Uniqueness

7-(3-(allyloxy)-2-hydroxypropyl)-3-methyl-8-((pyridin-3-ylmethyl)amino)-1H-purine-2,6(3H,7H)-dione is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Unlike simpler purine derivatives, its structure allows for more complex interactions and applications in various fields.

Properties

IUPAC Name

7-(2-hydroxy-3-prop-2-enoxypropyl)-3-methyl-8-(pyridin-3-ylmethylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O4/c1-3-7-28-11-13(25)10-24-14-15(23(2)18(27)22-16(14)26)21-17(24)20-9-12-5-4-6-19-8-12/h3-6,8,13,25H,1,7,9-11H2,2H3,(H,20,21)(H,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCIKHHFWJLHAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC3=CN=CC=C3)CC(COCC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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